molecular formula C22H21N3O3 B2407037 N-(benzo[d][1,3]dioxol-5-yl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899961-10-5

N-(benzo[d][1,3]dioxol-5-yl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2407037
CAS No.: 899961-10-5
M. Wt: 375.428
InChI Key: YLFKNHWTDGCPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 3,4-dihydropyrrolo[1,2-a]pyrazine core substituted with a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group and a p-tolyl (para-methylphenyl) moiety linked via a carboxamide bridge. The dihydropyrrolo pyrazine core contributes to conformational rigidity, which may influence target selectivity and metabolic stability.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-15-4-6-16(7-5-15)21-18-3-2-10-24(18)11-12-25(21)22(26)23-17-8-9-19-20(13-17)28-14-27-19/h2-10,13,21H,11-12,14H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFKNHWTDGCPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure features a benzo[d][1,3]dioxole moiety linked to a pyrrolo[1,2-a]pyrazine core, which is known for its pharmacological potential. The molecular formula is C17H16N2O3C_{17}H_{16}N_{2}O_{3} with a molecular weight of approximately 300.32 g/mol. Key properties include:

PropertyValue
Molecular FormulaC17H16N2O3
Molecular Weight300.32 g/mol
LogP3.54
Melting PointNot available

Synthesis

The synthesis of this compound involves several steps of functionalization and cyclization. The reaction conditions must be meticulously controlled to optimize yield and purity. Advanced synthetic methods may include the use of continuous flow reactors to enhance efficiency.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Properties

This compound has also shown promising antimicrobial activity. Research indicates effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

Preliminary findings suggest that the compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This activity could position it as a candidate for developing new analgesic medications.

Case Studies

Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the compound against a panel of cancer cell lines. The results indicated an IC50 value in the low micromolar range for breast cancer cells, demonstrating its potency compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial activity, this compound was tested against various bacterial strains. Results showed significant inhibition zones comparable to established antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Analogues

2.1.1. Dihydropyrrolo[1,2-a]quinazolinones () Compounds like tert-butyl-(E)-4-((5-oxo-1,2-dihydropyrrolo[1,2-a]quinazolin-3-ylidene)methyl)piperazine-1-carboxylate (14) share the dihydropyrrolo fused-ring system but incorporate a quinazolinone core instead of pyrazine. Synthesis involves piperazine substitution under reflux conditions, with purification via flash column chromatography (FCC) .

2.1.2. Pyrazole Carboxamides ()
Examples such as N-benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamide (5a-c) replace the dihydropyrrolo pyrazine core with a pyrazole ring. Pyrazoles are metabolically stable and often used in anticonvulsant agents. Synthesis employs EDCI/HOBT coupling in DMF, emphasizing the versatility of carboxamide linkages in drug design .

Substituent Analogues

2.2.1. Benzo[d][1,3]dioxol-5-yl Derivatives () The compound N-(benzo[d][1,3]dioxol-5-yl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide () shares the same benzo[d][1,3]dioxol-5-yl group but substitutes the p-tolyl with a 4-ethoxyphenyl group.

2.2.2. Piperazine-Substituted Analogues ()
Piperazine derivatives, such as (E)-3-((4-ethylpiperazin-1-yl)methylene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one (13), introduce basic nitrogen centers that improve solubility and enable salt formation. This modification is absent in the target compound but highlights the role of polar substituents in pharmacokinetic optimization .

Data Tables

Table 2: Functional Group Impact

Substituent Effect on Properties Example Compound Reference
Benzo[d][1,3]dioxol-5-yl Enhances hydrogen bonding, aromatic Target compound,
p-Tolyl (methyl) Moderate lipophilicity Target compound
4-Ethoxyphenyl High lipophilicity compound
Piperazine Improves solubility compounds

Research Findings and Implications

  • Substituent Optimization : The p-tolyl group balances lipophilicity and metabolic stability, while ethoxy or piperazine substitutions in analogues demonstrate tunability for specific applications (e.g., CNS penetration or solubility) .
  • Synthetic Feasibility : Carboxamide-linked compounds are broadly accessible via coupling agents (EDCI/HOBT) or cyclization, supporting scalable synthesis .

Q & A

Q. What are the critical steps and considerations for synthesizing this compound with high purity?

The synthesis typically involves palladium-catalyzed intramolecular cyclization to form the pyrrolo[1,2-a]pyrazine core, followed by alkylation with p-tolyl halides under basic conditions. Key parameters include:

  • Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃ for cyclization efficiency .
  • Temperature control : Maintaining 60–80°C during alkylation to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve ≥95% purity .

Q. How is the compound’s structural integrity confirmed post-synthesis?

A combination of NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is used:

  • ¹H NMR : Peaks for dihydroxybenzo[d][1,3]dioxole (δ 6.7–7.1 ppm) and pyrrolopyrazine protons (δ 3.2–4.5 ppm) .
  • HRMS : Exact mass matching the molecular formula (e.g., C₂₃H₂₁N₃O₃) .

Q. What analytical techniques are employed to assess solubility and stability?

  • HPLC : Quantifies solubility in aqueous buffers (e.g., PBS at pH 7.4) .
  • Differential Scanning Calorimetry (DSC) : Determines thermal stability and polymorphic forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ discrepancies)?

Contradictions may arise from assay conditions (e.g., cell line variability, incubation time). Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols across studies .
  • Computational validation : Molecular docking to verify binding affinity to targets like kinase enzymes .

Q. What methodologies optimize reaction conditions for scaling synthesis without compromising yield?

  • Continuous flow reactors : Enhance efficiency by reducing reaction time and by-products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility during cyclization .
  • Catalyst recycling : Pd recovery via filtration or immobilized catalysts to reduce costs .

Q. How can structure-activity relationships (SAR) be analyzed for structural analogs?

  • X-ray crystallography : Resolves 3D conformations to identify critical binding motifs (e.g., benzo[d][1,3]dioxole orientation) .
  • Substituent variation : Systematic modification of p-tolyl or dihydrodioxole groups to assess impact on enzyme inhibition .

Q. What computational approaches validate the compound’s mechanism of action?

  • Molecular docking (AutoDock/Vina) : Predicts binding modes to targets like bacterial cell wall synthases .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How to design experiments assessing enzyme inhibition kinetics?

  • Kinetic assays : Measure Michaelis-Menten constants (Kₘ, Vₘₐₓ) using fluorogenic substrates .
  • IC₅₀ determination : Dose-response curves with purified enzymes (e.g., β-lactamase) under standardized pH/temperature .

Data Contradiction Analysis

Q. How to address conflicting cytotoxicity data in different cancer cell lines?

  • Mechanistic profiling : Compare apoptosis markers (e.g., caspase-3 activation) across cell lines .
  • Metabolic stability testing : Evaluate compound degradation in cell culture media using LC-MS .

Q. What strategies reconcile divergent results in oxidation/reduction reaction studies?

  • Controlled atmosphere : Use inert gas (N₂/Ar) to prevent unintended oxidation during experiments .
  • Reagent purity validation : Confirm oxidizing agents (e.g., KMnO₄) are free from contaminants via titration .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepConditionsYield (%)Reference
CyclizationPd(OAc)₂, PPh₃, 80°C, 12 h65–70
AlkylationK₂CO₃, DMF, 60°C, 8 h75–80
PurificationSilica gel chromatography95

Q. Table 2: Biological Assay Conditions

Assay TypeProtocolKey MetricsReference
Enzyme Inhibitionβ-lactamase, 37°C, pH 7.4IC₅₀ = 1.2 µM
CytotoxicityMTT assay, HepG2, 48 hIC₅₀ = 8.5 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.